molecular formula C15H11N3O4S B11025696 N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11025696
M. Wt: 329.3 g/mol
InChI Key: IPCROCFOKOCYMJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is a chemical compound with the following structural formula:

C14H9N3O3S\text{C}_{14}\text{H}_9\text{N}_3\text{O}_3\text{S} C14​H9​N3​O3​S

This compound belongs to the class of hydrazonylsulfones and has been studied for its optical properties and biological potential . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic routes for N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide involve halogenobenzenesulfonyl hydrazides. Unfortunately, detailed industrial production methods are not widely documented.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions::

    Hydrazine: Used for hydrazone formation.

    Sulfonating Agents: Employed for sulfonation reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Further research is needed to determine precise outcomes.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactive properties.

    Medicine: Investigated for therapeutic effects.

    Industry: Possible use in materials science.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is unique in its structure, similar compounds include:

  • N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]benzamide
  • N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C15H11N3O4S/c1-22-12-7-6-9(8-11(12)18(20)21)14(19)17-15-16-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,16,17,19)

InChI Key

IPCROCFOKOCYMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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